molecular formula C28H25N3O4S B2701594 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one CAS No. 1114647-06-1

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2701594
CAS No.: 1114647-06-1
M. Wt: 499.59
InChI Key: JNOYNKSAKCJCPI-UHFFFAOYSA-N
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Description

2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by its unique structure, which includes an oxazole ring, a quinazolinone core, and various substituents such as ethoxyphenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the quinazolinone core. Key steps include:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Formation of the Quinazolinone Core: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core, potentially leading to the formation of dihydroquinazolinones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets make it a candidate for drug discovery and development.

Medicine

In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-ethoxyphenyl)quinazolin-4(3H)-one
  • 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-hydroxyphenyl)quinazolin-4(3H)-one
  • 2-(((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(2-chlorophenyl)quinazolin-4(3H)-one

Uniqueness

The uniqueness of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one lies in its specific substituents and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-4-34-20-15-13-19(14-16-20)26-29-23(18(2)35-26)17-36-28-30-22-10-6-5-9-21(22)27(32)31(28)24-11-7-8-12-25(24)33-3/h5-16H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOYNKSAKCJCPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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